sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate involves several steps. One common method includes the reaction of 2-oxocyclopentanecarboxylic acid with 4-bromomethylphenylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol, followed by purification steps including crystallization and filtration .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .
Scientific Research Applications
Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Extensively researched for its therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the formulation of various pharmaceutical products
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties
Uniqueness
Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate is unique due to its prodrug nature, which allows it to be converted into its active form in the body with minimal gastric irritation. This property makes it a preferred choice for patients with gastrointestinal sensitivity .
Properties
IUPAC Name |
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORCCYVLMMTGFR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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